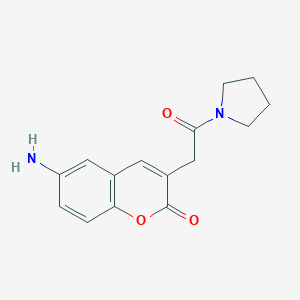
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin, also known as PAC-1, is a small molecule compound that has gained significant attention in the scientific community for its potential applications in cancer treatment. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing healthy cells. This makes it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism by which 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin induces apoptosis in cancer cells is not fully understood. However, studies have shown that 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin may target a specific protein known as procaspase-3. Procaspase-3 is a precursor to the caspase-3 protein, which plays a key role in the apoptotic pathway. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin may activate procaspase-3, leading to the activation of caspase-3 and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. In addition to inducing apoptosis, 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been shown to inhibit cancer cell migration and invasion. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has also been shown to increase the expression of certain genes involved in the apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is its specificity for cancer cells, which reduces the risk of toxicity in healthy cells. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin's mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, research could focus on the development of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin analogs with improved solubility and efficacy.
Synthesemethoden
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin can be synthesized through a multi-step process involving the reaction of 7-hydroxycoumarin with various reagents such as sodium hydride and N-(pyrrolidin-1-yl)formamide. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been the subject of numerous scientific studies investigating its potential as a cancer therapeutic agent. These studies have shown that 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is effective in inducing apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
18144-58-6 |
|---|---|
Produktname |
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin |
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
6-amino-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C15H16N2O3/c16-12-3-4-13-10(8-12)7-11(15(19)20-13)9-14(18)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,9,16H2 |
InChI-Schlüssel |
OFRNKOKLZFJGLM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
Kanonische SMILES |
C1CCN(C1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
Andere CAS-Nummern |
18144-58-6 |
Synonyme |
6-Amino-3-[(pyrrolidin-1-ylcarbonyl)methyl]coumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






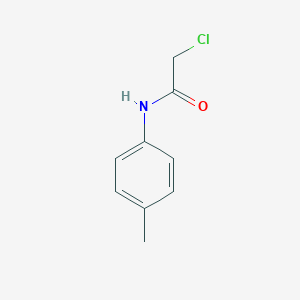

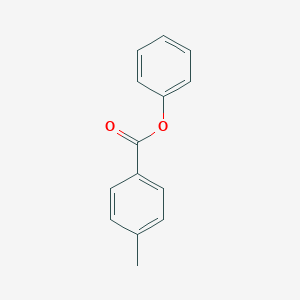
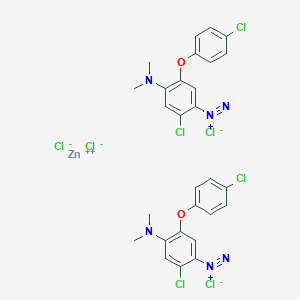
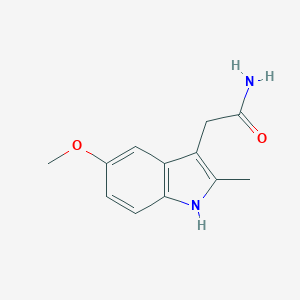
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
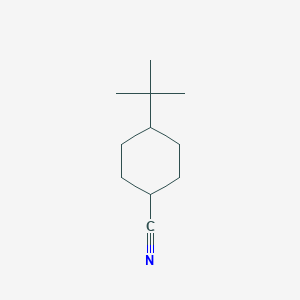
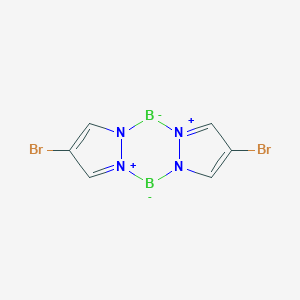
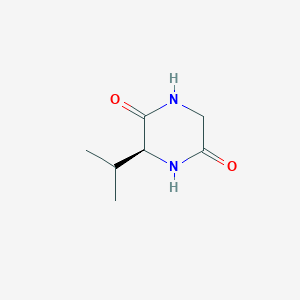
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
